tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride
CAS No.: 2703745-36-0
Cat. No.: VC11559754
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.72 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2703745-36-0 |
|---|---|
| Molecular Formula | C10H20ClNO2 |
| Molecular Weight | 221.72 g/mol |
| IUPAC Name | tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate;hydrochloride |
| Standard InChI | InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)6-8-4-5-11-7-8;/h8,11H,4-7H2,1-3H3;1H/t8-;/m0./s1 |
| Standard InChI Key | UIFUDQIZOYJRPS-QRPNPIFTSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)C[C@@H]1CCNC1.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)CC1CCNC1.Cl |
Introduction
Structural and Stereochemical Characteristics
Tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride (CAS No. 2703745-36-0) is a chiral compound characterized by a pyrrolidine ring substituted with an acetoxytert-butyl group at the 3-position. The (3S) stereochemistry confers specificity to its molecular interactions, critical for its potential biological activity. The molecular formula is C₁₀H₂₀ClNO₂, with a molar mass of 221.72 g/mol.
Molecular Descriptors
The compound’s SMILES notation (CC(C)(C)OC(=O)C[C@@H]1CCNC1.Cl) and InChIKey (UIFUDQIZOYJRPS-QRPNPIFTSA-N) highlight its tert-butyl ester group, pyrrolidine backbone, and hydrochloride counterion . The stereocenter at the pyrrolidine’s 3-position is explicitly defined in the InChI string, ensuring reproducibility in synthesis and application .
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry data predict CCS values for various adducts, essential for mass spectrometry characterization:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 186.14887 | 144.6 |
| [M+Na]⁺ | 208.13081 | 152.1 |
| [M-H]⁻ | 184.13431 | 143.1 |
These values aid in differentiating this compound from structurally similar molecules during analytical workflows .
Physicochemical Properties
Spectral Data
While experimental NMR or IR data are unavailable, computed properties (e.g., CCS) and molecular descriptors enable preliminary characterization .
Applications in Pharmaceutical Research
Pyrrolidine derivatives are prized in drug discovery for their conformational rigidity and ability to engage target proteins via hydrogen bonding and van der Waals interactions. Tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride serves as:
Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
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Peptidomimetics: The pyrrolidine ring mimics proline residues, enabling design of protease inhibitors.
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CNS Agents: Structural similarity to psychoactive amines suggests potential in neurotransmitter modulation.
Case Study: Kinase Inhibitors
Pyrrolidine scaffolds are integral to kinase inhibitors (e.g., crizotinib). The tert-butyl acetate moiety in this compound could anchor hydrophobic binding pockets, while the pyrrolidine nitrogen coordinates catalytic residues.
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